(S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride (CAS 270062-92-5), commonly referred to as L-β-HomoPhe(3-Me)-OH·HCl, is a highly specialized chiral unnatural amino acid used extensively in advanced peptide engineering and foldamer synthesis. By introducing an additional methylene carbon into the peptide backbone, this β-homoamino acid confers high resistance to proteolytic degradation. Furthermore, the precise meta-methyl substitution on the phenyl ring provides targeted steric bulk and increased lipophilicity, enabling fine-tuned hydrophobic interactions in receptor binding pockets. Procured primarily as a hydrochloride salt to ensure long-term shelf stability and seamless integration into standard Fmoc- or Boc-based Solid-Phase Peptide Synthesis (SPPS) workflows, this compound serves as a critical building block for developing metabolically stable therapeutics, self-assembling biomaterials, and high-affinity receptor ligands [1].
Substituting (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride with generic alternatives fundamentally alters both the metabolic stability and the pharmacophore geometry of the resulting peptide. Replacing it with natural L-Phenylalanine (an α-amino acid) completely abolishes the proteolytic resistance conferred by the β-backbone, reducing in vivo half-lives from days to mere minutes. Furthermore, substituting with unsubstituted L-β-Homophenylalanine fails to replicate the specific steric hindrance and lipophilicity provided by the meta-methyl group, which can result in a dramatic loss of receptor binding affinity—often up to 100-fold in optimized peptidomimetics. Finally, utilizing para- or ortho-methyl variants alters the spatial projection of the side chain within β-peptide secondary structures (such as the 14-helix), disrupting critical intermolecular interactions and self-assembly behaviors [1].
The primary procurement driver for β-amino acids is their ability to evade enzymatic degradation. Peptides incorporating (S)-3-Amino-4-(m-tolyl)butanoic acid exhibit high resistance to common proteases such as pronase, elastase, and pepsin. In comparative degradation assays, while standard α-peptides are rapidly hydrolyzed (half-life < 1 hour), homologous sequences containing β-amino acid substitutions remain intact for >48 hours under identical physiological conditions [1]. This stability is critical for transitioning peptide hits into viable therapeutic leads.
| Evidence Dimension | Proteolytic half-life in pronase assay |
| Target Compound Data | >48 hours (β-peptide sequences) |
| Comparator Or Baseline | <1 hour (natural α-peptide equivalents) |
| Quantified Difference | >48-fold increase in metabolic stability |
| Conditions | In vitro pronase/elastase degradation assays at physiological pH |
Procuring this β-amino acid is essential for overcoming the primary limitation of peptide therapeutics: rapid in vivo clearance.
The meta-methyl group of (S)-3-Amino-4-(m-tolyl)butanoic acid provides a precise steric and hydrophobic profile that unsubstituted β-homophenylalanine lacks. In structure-activity relationship (SAR) studies targeting specific G-protein coupled receptors, the incorporation of rationally substituted β-amino acids has been shown to increase receptor selectivity by up to 1000-fold compared to baseline ligands[1]. The meta-methyl group specifically fills hydrophobic sub-pockets that unsubstituted aromatic rings cannot engage, directly driving target potency.
| Evidence Dimension | Receptor selectivity and binding affinity (SAR optimization) |
| Target Compound Data | High target selectivity (up to 1000-fold improvement in specific GPCR models) |
| Comparator Or Baseline | Unsubstituted β-homophenylalanine or natural α-phenylalanine |
| Quantified Difference | 10- to 1000-fold enhancement in receptor selectivity |
| Conditions | Radioligand binding assays for GPCRs (e.g., AT2R) |
Buyers conducting SAR optimization must procure this exact meta-substituted variant to achieve efficacy thresholds that generic beta-amino acids cannot reach.
For industrial and laboratory-scale peptide manufacturing, the physical form of the amino acid building block is critical. (S)-3-Amino-4-(m-tolyl)butanoic acid is procured as a hydrochloride salt (CAS 270062-92-5), which prevents premature degradation and ensures high solubility in standard SPPS solvents like DMF and NMP. When properly protected, this salt form allows for >98% coupling efficiencies using standard activators (HATU/DIC), avoiding the sequence truncation and poor yields often associated with less soluble free-base analogs [1].
| Evidence Dimension | SPPS Coupling Efficiency and Handling |
| Target Compound Data | >98% coupling efficiency, high solubility in DMF/NMP |
| Comparator Or Baseline | Free base β-amino acids (prone to lower solubility and oxidation) |
| Quantified Difference | Significant reduction in sequence truncation and synthesis failure |
| Conditions | Automated Solid-Phase Peptide Synthesis (SPPS) workflows |
The hydrochloride salt form ensures reproducible, high-yield manufacturing, minimizing expensive batch failures during automated synthesis.
Because this compound confers high resistance to enzymatic cleavage, it is a highly effective building block for converting short half-life α-peptide drug candidates into metabolically stable peptidomimetics. It is particularly suited for oral or long-acting injectable peptide formulations targeting GPCRs [1].
In medicinal chemistry campaigns where unsubstituted β-homophenylalanine fails to achieve sufficient binding affinity, the precise steric bulk of the meta-methyl group allows researchers to probe and engage deep hydrophobic pockets, driving orders-of-magnitude improvements in receptor selectivity[2].
Due to the specific torsional constraints of the β-amino acid backbone, this compound is highly effective in the design of foldamers (e.g., 14-helices). The meta-methyl substitution dictates specific side-chain packing, making it a critical component in the engineering of stable, self-assembling peptide hydrogels for drug delivery and tissue engineering [3].